molecular formula C21H20Br3N7O2 B11560833 N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11560833
M. Wt: 642.1 g/mol
InChI Key: CHCPVPKLZZBQJM-ROTLSHHCSA-N
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Description

N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the bromophenyl, dibromo-methoxybenzylidene, and morpholine groups. Key steps include:

    Formation of the Triazine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Bromination: Introduction of bromine atoms is carried out using brominating agents such as bromine or N-bromosuccinimide.

    Condensation Reactions: The methoxybenzylidene and hydrazinyl groups are introduced through condensation reactions, often using aldehydes and hydrazines.

    Morpholine Introduction: The morpholine ring is incorporated via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The presence of bromine atoms and the morpholine ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism and similar reactivity.

    Diketene: Used in the synthesis of various organic compounds, similar to the triazine derivative.

Uniqueness

N-(3-bromophenyl)-4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its complex structure, multiple bromine atoms, and the presence of a morpholine ring

Properties

Molecular Formula

C21H20Br3N7O2

Molecular Weight

642.1 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20Br3N7O2/c1-32-18-13(9-15(23)11-17(18)24)12-25-30-20-27-19(26-16-4-2-3-14(22)10-16)28-21(29-20)31-5-7-33-8-6-31/h2-4,9-12H,5-8H2,1H3,(H2,26,27,28,29,30)/b25-12-

InChI Key

CHCPVPKLZZBQJM-ROTLSHHCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N\NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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